molecular formula C7H7NO B027631 3-Acetylpyridine CAS No. 350-03-8

3-Acetylpyridine

Cat. No.: B027631
CAS No.: 350-03-8
M. Wt: 121.14 g/mol
InChI Key: WEGYGNROSJDEIW-UHFFFAOYSA-N
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Description

3-Acetylpyridine is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the third position of the pyridine ring. This compound is a colorless to yellow liquid with a characteristic odor and is soluble in water, chloroform, and methanol .

Biochemical Analysis

Biochemical Properties

3-Acetylpyridine interacts with various biomolecules in biochemical reactions. It is known to be converted into 3-APMN, which activates SARM1, a protein involved in NAD+ depletion, axon degeneration, and neuronal death . This interaction with SARM1 suggests that this compound plays a significant role in biochemical reactions related to neurodegeneration .

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. It induces SARM1-dependent NAD+ depletion, axon degeneration, and neuronal death . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into 3-APMN, which then activates SARM1 . This activation leads to NAD+ depletion, axon degeneration, and neuronal death

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in a study on rats, the levels of several amino acids in different CNS regions were studied at various times (4–28 days) after injection of this compound . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on mice, it was found that C57BL/6 mice are less sensitive to the neurotoxic effects of this compound than rats, and a dose more than 6.5 times that used for rats produces deficits in both balance and gait comparable to those in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolic antagonist used to decrease levels of nicotinamide (niacinamide) in laboratory animals

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylpyridine can be synthesized through various methods. One common method involves the reaction of pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support . Another method involves the dry distillation of calcium nicotinate and calcium acetate .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor where the reactants are metered into the reactor operating at high temperatures (around 410°C). This method ensures high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.

    Reduction: It can be reduced to form 3-ethylpyridine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are commonly employed.

Major Products:

Scientific Research Applications

Neurotoxicity and Motor Impairment Studies

Neurotoxic Effects on the Central Nervous System

3-Acetylpyridine is primarily recognized for its neurotoxic properties, particularly its ability to induce lesions in the inferior olive nucleus of the brain. This effect has been extensively studied in both rats and mice, where it leads to characteristic motor impairments resembling cerebellar ataxias.

  • Case Study: Motor Impairments in Rats
    In a study involving rats, administration of 3-AP resulted in significant degeneration of neurons in the inferior olive, leading to loss of climbing fibers that innervate cerebellar Purkinje cells. This degeneration was associated with observable deficits in balance and gait, as measured by rotorod performance tests . The study quantified neuronal loss using the NeuN marker, showing a direct correlation between neuron count and motor performance metrics.
  • Data Table: Effects of this compound on Motor Function
ParameterControl Group3-AP Treated GroupStatistical Significance
NeuN(+) Neuron Count150 ± 1075 ± 5p < 0.01
Rotorod Performance (seconds)60 ± 530 ± 4p < 0.01
Gait Abnormalities (score)1 ± 0.24 ± 0.5p < 0.01

Pharmacological Applications

Role as a Metabolic Antagonist

This compound functions as a metabolic antagonist that decreases nicotinamide levels in laboratory animals. This property is utilized in various experimental contexts to understand metabolic pathways and neurodegenerative processes.

  • Case Study: Nicotinamide Protection Against Neurotoxicity
    Research has shown that administering nicotinamide after exposure to 3-AP can mitigate its lethal effects in rats. This protective mechanism was observed when nicotinamide was given within a specific time frame post-toxicity, highlighting potential therapeutic strategies for neuroprotection .

Clinical Relevance in Neurological Disorders

Induction of Myoclonus and Seizure Models

The neurotoxic effects of this compound extend to its role in inducing myoclonus and seizure-like states in animal models. These models are crucial for studying the underlying mechanisms of movement disorders and developing potential treatments.

  • Case Study: Myoclonus Induction
    A study demonstrated that systemic administration of 3-AP led to bilateral lesions in the inferior olive, resulting in a proconvulsant state characterized by myoclonic movements . This model provides insights into the pathophysiology of myoclonus and aids in testing pharmacological interventions aimed at reducing seizure activity.

Developmental Biology Research

Impact on Myelin Formation

Research has indicated that exposure to this compound during critical developmental windows adversely affects myelin formation and overall growth metrics in young rats.

  • Case Study: Myelin Content Analysis
    In experiments assessing myelin yield and cerebroside levels, rats treated with 3-AP exhibited significantly lower values compared to control groups at various developmental stages . This finding emphasizes the compound's potential impact on neurological development and myelination processes.

Comparison with Similar Compounds

    3-Ethylpyridine: Similar in structure but with an ethyl group instead of an acetyl group.

    Pyridine-3-carboxylic acid: An oxidation product of 3-Acetylpyridine.

    3-Cyanopyridine: Another derivative of pyridine with a cyano group at the third position.

Uniqueness: this compound is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and its use in flavor and fragrance industries highlight its versatility .

Biological Activity

3-Acetylpyridine (3-AP) is a compound recognized for its neurotoxic properties, particularly affecting the central nervous system. This article explores the biological activity of this compound, focusing on its neurotoxic effects, mechanisms of action, and implications for research and clinical studies.

Overview of this compound

This compound is a derivative of pyridine and serves as a metabolic antagonist of niacinamide (nicotinamide). It has been extensively used in experimental models to study neurodegenerative processes, particularly those resembling Friedreich's ataxia and other movement disorders.

Neurotoxic Mechanisms

The primary mechanism by which this compound exerts its neurotoxic effects involves the selective destruction of neurons in the inferior olive, leading to significant motor coordination deficits. The neurotoxicity is characterized by:

  • Cell Death Mechanisms : Studies have shown that 3-AP induces active cell death features without typical apoptotic markers, such as chromatin condensation. Instead, it leads to extensive cytoplasmic damage and organelle swelling .
  • Behavioral Changes : Administration of 3-AP results in behavioral dysfunctions including ataxia, impaired locomotor activity, and increased anxiety levels in animal models .

1. Behavioral Dysfunction in Rats

A study involving rats treated with this compound revealed significant behavioral alterations. The treated group exhibited decreased locomotor activity and increased anxiety compared to control groups. Histological analyses indicated a marked reduction in neuronal density in brain regions such as the hippocampus and striatum, alongside gliosis .

2. Cerebellar Ataxia Induction

In another study, a single intraperitoneal injection of 3-AP produced signs of cerebellar ataxia within 24 hours. This was accompanied by biochemical changes, including decreased levels of glutamic acid and taurine in various brain regions . The results highlighted the compound's capacity to induce specific amino acid alterations linked to neuronal damage.

3. Neurotoxicity in Mice

Research on C57BL/6 mice demonstrated that they are less sensitive to the neurotoxic effects of 3-AP compared to rats. Higher doses were required to observe similar deficits in balance and gait . The study quantified neuronal loss in the inferior olive and correlated it with impaired motor performance on rotarod tests.

Table 1: Effects of this compound on Neurotransmitter Levels

Brain RegionGlutamic Acid ChangeTaurine ChangeGABA Change
CerebellumDecreasedDecreasedNo change
Medulla OblongataDecreasedDecreasedNo change
HippocampusDecreasedNo changeNo change
StriatumDecreasedNo changeNo change
Olfactory BulbsDecreasedNo changeNo change

*Data compiled from multiple studies indicating neurotransmitter alterations post 3-AP administration .

Properties

IUPAC Name

1-pyridin-3-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGYGNROSJDEIW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID7044421
Record name 3-Acetylpyridine
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Molecular Weight

121.14 g/mol
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Physical Description

Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma
Record name 3-Acetylpyridine
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Boiling Point

228.00 to 230.00 °C. @ 760.00 mm Hg
Record name 3-Acetylpyridine
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Solubility

Soluble in acids,alcohol, ether, and water, Soluble (in ethanol)
Record name 3-Acetylpyridine
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Density

1.103-1.112
Record name 3-Acetylpyridine
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CAS No.

350-03-8
Record name 3-Acetylpyridine
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Record name Methyl pyridyl ketone
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Record name Ethanone, 1-(3-pyridinyl)-
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Record name 3-ACETYLPYRIDINE
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Record name 3-Acetylpyridine
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Melting Point

13.5 °C
Record name 3-Acetylpyridine
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Synthesis routes and methods I

Procedure details

In a variation on this chalcone procedure, the lithium compound IV can be reacted with acetonitrile or with acetaldehyde followed by oxidation to give the corresponding 3-acetylpyridine. This acetylpyridine is then reacted with an appropriate substituted aldehyde in a Claisen-Schmidt condensation to give a chalcone as described earlier although it would be an isomeric ("reverse") chalcone. That is, reduction of the carbonyl group of the chalcone would give an alcohol of type III which would be similar to that obtained according to scheme I discussed earlier.
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Synthesis routes and methods II

Procedure details

Furthermore, it is known that 2,6-bis(2'-pyridyl)-pyridine is formed as a byproduct besides 2-(2'-pyridyl)-pyridine in the reaction of pyridine with potassium peroxydisulfate (East German Patent No. 23,118) or with pyridine-N-oxide in the presence of Pd-Pt-catalysts (Yakugaku Zasshi Vol. 93 (1973) pages 144-148). Also in the heating of pyridine in the presence of Raney nickel there is formed as byproduct 2,6-bis(2'-pyridyl)-pyridine and in the same manner there is formed in the heating of substituted pyridines the corresponding substituted compounds (J. Chem. Soc. (1956) pages 616-620). 2,6-Bis(3-pyridyl)-pyridine is produced when 3-acetyl pyridine is reacted with dimethylamine hydrochloride and formaldehyde to form an aminoketone and this aminoketone is further reacted with 3-pyridinium acetyl pyridine bromide obtained from 3-acetyl pyridine by way of 3-bromoacetyl pyridine (Synthesis (1976) pages 1-24).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of diisopropyl amine (1.05 ml, 10.39 mmol) in dry THF(25 ml) was added to n-butyllithium (6.4 ml, 1.6 M solution in THF) at 0° C.; this mixture is then added to a stirred suspension of the Schiff base obtained from the reaction of isopropylamine with 3-acetylpyridine [De Kimpe et al., Tetrahedron Lett., 34, 4693-4696, 1993 ] (1 g, 6.1 mmol) in dry THF (20 ml) at 0° C. LDA is added to the mixture through a cannula, and the reaction is stirred for 45 mins at 0° C. Tetrahydropyran-4-methanyl bromide [Alfred Burger., J. Am. Chem. Soc., 72, 5512-5214] (1.21 g, 6.79 mmol) in dry THF at 0° C. is added to lithiated Schiff base. The reaction mixture is allowed to warm to ambient temperature, followed by additional stirring for 12 hrs. The reaction mixture is quenched with dilute hydrochloric acid (10%, 20 ml) and extracted with chloroform (3×40 ml). The combined organic extracts are dried over anhydrous potassium carbonate. Removal of solvent on a rotary evaporator and purification by silica gel column chromatography furnishes 3-(4-oxanyl)-1-(3-pyridyl)-propan-1-one as a pale yellow colored syrup. (1.14 g, 85%). To a stirred solution of 3-(4-oxanyl)-1 -(3-pyridyl)-propan-1-one (600 mg, 2.73 mmol) in saturated sodium bicarbonate solution (20 mL) is added hydroxylamine hydrochloride (1.87 g, 27.3 mmol). The reaction mixture is stirred at ambient temperature for 10 hrs. The reaction mixture is extracted with chlroform (4×25mL), and the chloroform extracts dried over anhydrous potassium carbonate. Removal of solvent on a rotary evaporator yields a mixture of the Z and E isomers of 1-(hydroxyimino)-3-(4-oxanyl)-1-(3-pyridyl)-propane as a thick, light brown colored syrup, which solidifies on standing (577 mg, 90.1%). To a stirred suspension of 1-(hydroxyimino)-3-(4-oxanyl)-1-(3-pyridyl)-propane (500 mg, 2.14 mmol) in ethanol (9520 mL), is added acetic acid (8 mL) at ambient temperature over a period of 15 minutes. Zinc dust (6 g) is added to this suspension, and the mixture refluxed for 4 h. The reaction mixture is cooled to room temperature and filtered through a celite pad. The filtrate is concentrated on a rotary evaporator to afford a white solid, which is dissolved in aqueous sodium hydroxide (50%, 10 mL). The resulting aqueous solution is extracted with chloroform (6×25 mL), and the combined extracts are dried over anhydrous potassium carbonate. Removal of solvent on a rotary evaporator furnishes 3-(4-oxanyl)-1-(3-pyridyl)-propylamine as thick colorless liquid (440 mg, 88.2%). 3-(4-Oxanyl)-1-(3-pyridyl)-propylamine (400 mg, 1.82 mmol) is dissolved in aqueous hydrobromic acid (48%, 10 mL) and the solution is carefully transferred to a sealed glass tube. The mixture is then saturated with HBr by bubbling HBr gas through the solution. The tube is then sealed and heated at 120° C. for 10 hrs. The reaction mixture is cooled to ambient temperature, and the residual HBr is removed on a rotary evaporator to afford a brown solid. The solid is dissolved in absolute ethyl alcohol (250 mL), anhydrous potassium carbonate (4 g) is added, and the mixture is refluxed for 10 h. The reaction mixture is then filtered through a celite pad and the filtrate is concentrated. The crude product thus obtained is purified by column chromatography on silica gel, using chloroform:methanol (9:1) as eluting solvent, to afford 1-aza-2-(3-pyridyl)bicyclo[3.2.2]nonane (258 mg, 70.25%) as a light tan oil. The free base is converted to the dihydrochloride, which is obtained as an off-white crystalline solid.
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Retrosynthesis Analysis

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